molecular formula C12H15ClO2S B048631 4-Cyclohexylbenzenesulfonyl chloride CAS No. 56354-57-5

4-Cyclohexylbenzenesulfonyl chloride

Cat. No. B048631
CAS RN: 56354-57-5
M. Wt: 258.76 g/mol
InChI Key: CREMYEDHKUWVTB-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzenesulfonyl chloride is a chemical compound belonging to the category of sulfonyl chlorides, which are known for their significant role in chemical synthesis, particularly in the preparation of sulfonamide and sulfonyl derivatives. These compounds have been extensively studied due to their utility in various chemical reactions and their presence in biologically active molecules.

Synthesis Analysis

While the specific synthesis of 4-Cyclohexylbenzenesulfonyl chloride is not directly detailed in available literature, related compounds like 4-Cyano-2-methoxybenzenesulfonyl Chloride and others provide insight into common methods for synthesizing sulfonyl chlorides. These methods often involve the sulfonylation of aromatic compounds using chlorosulfonic acid or similar reagents under controlled conditions to achieve the desired sulfonyl chloride derivatives (Nagarajan & Krishnakumar, 2018).

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides, including derivatives similar to 4-Cyclohexylbenzenesulfonyl chloride, can be characterized using various spectroscopic techniques. Studies have employed vibrational spectroscopy, density functional theory, and X-ray crystallography to elucidate the structural aspects, revealing details about the molecular geometry, HOMO-LUMO gaps, and other electronic properties that influence their chemical behavior (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonyl chlorides like 4-Cyclohexylbenzenesulfonyl chloride are reactive towards nucleophiles, facilitating the formation of sulfonamides, sulfones, and other sulfonate esters. This reactivity is pivotal in synthetic organic chemistry for the introduction of sulfone groups into organic molecules, offering pathways to diverse chemical structures with potential biological activity. The electrophilic character of the sulfonyl chloride group allows it to react with a variety of nucleophiles, including amines, alcohols, and phenols, under suitable conditions (Kaya et al., 2014).

Scientific Research Applications

  • Potential Herbicides : Chlorohydroxybenzenesulfonyl derivatives, a category to which 4-Cyclohexylbenzenesulfonyl chloride belongs, have been studied for their potential as herbicides, particularly focusing on their IR and NMR spectral characteristics (Cremlyn & Cronje, 1979).

  • Oxidation of Olefins : Sulfonamide-substituted iron phthalocyanine, which can be related to 4-Cyclohexylbenzenesulfonyl chloride, demonstrates remarkable stability under oxidative conditions, making it useful for the oxidation of olefins like cyclohexene and styrene (Işci et al., 2014).

  • Antimicrobial Properties : The 4-aminobenzenesulfonic acid-chloro-triazine adduct, which involves derivatives of benzenesulfonyl chloride, has been used to impart durable antimicrobial properties to cotton fabrics (Son et al., 2006).

  • Pharmaceutical Applications : There is research on the synthesis of 6I-O-(4-methylbenzenesulfonyl)-β-cyclodextrin, which suggests its promising method for pharmaceutical applications (Novokshonov et al., 2019).

  • LC-MS Detection of Estrogens : 4-Nitrobenzenesulfonyl chloride has been used in liquid chromatography-mass spectrometry (LC-MS) for the detection of estrogens in biological fluids, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006).

  • Synthetic Chemistry : Benzenesulfonyl chlorides serve as versatile sulfonating agents for the preparation of various chemical compounds, including sulfonamides (Raheja & Johnson, 2001).

  • Bioselective Separation : 4-Fluorobenzenesulfonyl chloride has been highlighted as an excellent activating agent for covalent attachment of biologicals to solid supports, with potential therapeutic applications, such as bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang et al., 1992).

  • Vibrational Spectroscopy : Studies on the molecular structure, vibrational spectroscopy, and thermodynamic properties of 4-Cyano-2-methoxybenzenesulfonyl chloride provide insights into its biological significance (Nagarajan & Krishnakumar, 2018).

Safety and Hazards

4-Cyclohexylbenzenesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, it’s recommended to rinse immediately with plenty of water . If inhaled, the victim should be moved to fresh air and kept at rest .

Future Directions

As a chemical used in research, the future directions for 4-Cyclohexylbenzenesulfonyl chloride are likely to be determined by the needs of the scientific community. It could potentially be used in the synthesis of new compounds or in the study of chemical reactions .

properties

IUPAC Name

4-cyclohexylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREMYEDHKUWVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402084
Record name 4-cyclohexylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylbenzenesulfonyl chloride

CAS RN

56354-57-5
Record name 4-cyclohexylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexylbenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The sodium salt prepared in Example I (420 gm, 1.6M) is intermittently mixed with phosphorous pentachloride (160 gm, 0.77M) in a three liter multi-necked flask and slowly warmed to 70° C. in an oil bath. The liquified reaction mass is aged at 70° C. for 8 hours, then cooled to room temperature and carefully poured over one kilogram of cracked ice. A solid precipitate is removed by filtration and the aqueous phase is extracted with methylene chloride three times, each time using 300 milliliters of MeCl. The combined organic phases are dried and concentrated using a rotary evaporator. 4-cyclohexylbenzenesulfonyl chloride (338 gm, 81% of theoretical yield) was recovered as a crude product.
Name
sodium
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 10.6 ml of phenylcyclohexane in 100 ml of methylene chloride was added at 5° C. within 30 minutes to 13.8 ml of chlorosulfonic acid. The mixture was stirred at 5° C. for 1 hour, poured into 400 ml of a 20% ammonium chloride solution and extracted twice with 300 ml of methylene chloride each time. The organic phases were combined, dried with magnesium sulphate and the solvent was removed on a rotary evaporator. 13.6 g of 4-cyclohexyl-benzenesulfonyl chloride separated as a reddish oil, which was used without further purification.
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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